molecular formula C25H27N3O4S B2533267 N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-17-7

N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2533267
CAS No.: 899942-17-7
M. Wt: 465.57
InChI Key: JCEZKEGKIORGDW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidines. Its unique structure and functional groups suggest potential pharmacological properties, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, supported by diverse research findings and data.

  • Molecular Formula : C25H27N3O4S
  • Molecular Weight : 465.6 g/mol
  • CAS Number : 900003-44-3

Antimicrobial Activity

Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds within the thieno[3,2-d]pyrimidine class have shown effectiveness against various Gram-positive and Gram-negative bacteria. One study reported that derivatives displayed activity exceeding that of common antibiotics like ampicillin and streptomycin by 10–50 times against specific strains such as Enterobacter cloacae and Escherichia coli .
CompoundMIC (mg/mL)MBC (mg/mL)Sensitive Strain
Compound 80.004 - 0.030.008 - 0.06E. cloacae
Compound 120.011-E. coli

Cytotoxicity

The cytotoxic effects of N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been evaluated against various cancer cell lines:

  • MCF-7 Cell Line : Docking studies and cytotoxic assays indicated moderate inhibition of proliferation in breast cancer cell lines, suggesting potential anticancer activity .

Anti-inflammatory Properties

Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

  • Inhibition of COX Enzymes : Compounds structurally similar to N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide showed promise in reducing inflammation through COX inhibition .

Structure–Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural components:

  • Ethoxyphenyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Sulfanyl Moiety : Contributes to the reactivity and interaction with biological targets.
  • Substituents on the Pyrimidine Ring : Variations can significantly affect potency and selectivity against specific pathogens or cancer cells.

Case Study 1: Antibacterial Efficacy

A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for antibacterial activity against a panel of pathogens. The most potent compound demonstrated an MIC value of 0.004 mg/mL against E. cloacae, indicating strong potential for development as an antibacterial agent .

Case Study 2: Cytotoxicity Assessment

In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range, suggesting that modifications to the structure could enhance anticancer properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-EPSA typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine core. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound. The reactivity of N-EPSA allows for further modifications to enhance its biological activity or to create derivatives with improved properties.

Biological Activities

N-EPSA is part of the thieno[3,2-d]pyrimidine family, known for various biological activities. Below are some key applications:

Anticancer Activity

Research indicates that compounds similar to N-EPSA exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can selectively inhibit tumor cell proliferation. A related compound demonstrated an IC50 value indicating potent anticancer properties when tested on human breast cancer cells.

Antioxidant Properties

N-EPSA has been studied for its antioxidant capabilities. Compounds with similar structures have shown effectiveness in scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and other degenerative diseases.

Enzyme Inhibition

The compound may possess enzyme-inhibitory properties relevant to metabolic disorders. For example, studies on structurally analogous compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management.

Interaction Studies

Understanding how N-EPSA interacts with biological targets is essential for elucidating its pharmacological potential. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how well N-EPSA binds to specific receptors or enzymes.
  • Mechanism of Action Studies : Investigating how the compound affects cellular pathways associated with disease states.

Comparative Analysis with Related Compounds

The structural features of N-EPSA allow for comparisons with other compounds in the thieno[3,2-d]pyrimidine family. Below is a summary table highlighting notable compounds and their unique features:

Compound NameStructureUnique Features
Thieno[2,3-d]pyrimidinoneThieno StructureLacks sulfanyl group but known for calcium receptor antagonism
5-Methylthieno[3,2-d]pyrimidine5-Methyl StructureContains methyl substitution; studied for antimicrobial properties
6-Aminothieno[3,2-d]pyrimidine6-Amino StructureAmino group enhances solubility; potential use in anti-inflammatory drugs

Case Studies

Several case studies highlight the potential applications of N-EPSA:

  • Cytotoxicity in Cancer Research : A study involving benzofuro-pyrimidine derivatives demonstrated their antiproliferative effects on various cancer cell lines.
  • Antioxidant Activity Assessment : In vitro assays revealed that derivatives similar to N-EPSA exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-31-18-11-9-17(10-12-18)26-21(29)15-33-25-27-22-19-7-5-6-8-20(19)32-23(22)24(30)28(25)14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEZKEGKIORGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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